molecular formula C9H9BrN2O2S B6215877 4-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2742653-03-6

4-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6215877
CAS No.: 2742653-03-6
M. Wt: 289.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The sulfonamide group is then introduced using sulfonyl chloride in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-1-methyl-1H-indole-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methylindole
  • 4-bromo-3-nitro-1-methylindole
  • 1-methyl-1H-indole-3-sulfonamide

Uniqueness

4-bromo-1-methyl-1H-indole-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-methyl-1H-indole-3-sulfonamide involves the reaction of 4-bromo-1-methyl-1H-indole with sulfamide in the presence of a suitable reagent.", "Starting Materials": [ "4-bromo-1-methyl-1H-indole", "sulfamide", "suitable reagent" ], "Reaction": [ "To a solution of 4-bromo-1-methyl-1H-indole in a suitable solvent, add sulfamide and a suitable reagent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 4-bromo-1-methyl-1H-indole-3-sulfonamide." ] }

CAS No.

2742653-03-6

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.